Cas no 1804347-79-2 (3-(Aminomethyl)-6-hydroxy-2-nitro-5-(trifluoromethoxy)pyridine)

3-(Aminomethyl)-6-hydroxy-2-nitro-5-(trifluoromethoxy)pyridine is a specialized pyridine derivative featuring a trifluoromethoxy group, a nitro substituent, and an aminomethyl functional group. Its unique structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for compounds requiring trifluoromethoxy or nitro-substituted aromatic systems. The presence of both hydroxy and aminomethyl groups enhances its reactivity, enabling selective modifications for targeted applications. The trifluoromethoxy moiety contributes to increased lipophilicity and metabolic stability, which is advantageous in drug design. This compound is suited for research in medicinal chemistry, where precise functionalization of heterocyclic scaffolds is critical. High purity and well-defined reactivity ensure consistent performance in synthetic workflows.
3-(Aminomethyl)-6-hydroxy-2-nitro-5-(trifluoromethoxy)pyridine structure
1804347-79-2 structure
Product Name:3-(Aminomethyl)-6-hydroxy-2-nitro-5-(trifluoromethoxy)pyridine
CAS No:1804347-79-2
MF:C7H6F3N3O4
MW:253.135451793671
CID:4832760
Update Time:2025-05-25

3-(Aminomethyl)-6-hydroxy-2-nitro-5-(trifluoromethoxy)pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-(Aminomethyl)-6-hydroxy-2-nitro-5-(trifluoromethoxy)pyridine
    • Inchi: 1S/C7H6F3N3O4/c8-7(9,10)17-4-1-3(2-11)5(13(15)16)12-6(4)14/h1H,2,11H2,(H,12,14)
    • InChI Key: PHZBJPPTIKFGPJ-UHFFFAOYSA-N
    • SMILES: FC(OC1C(NC(=C(CN)C=1)[N+](=O)[O-])=O)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 421
  • XLogP3: 0
  • Topological Polar Surface Area: 110

3-(Aminomethyl)-6-hydroxy-2-nitro-5-(trifluoromethoxy)pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029094823-1g
3-(Aminomethyl)-6-hydroxy-2-nitro-5-(trifluoromethoxy)pyridine
1804347-79-2 97%
1g
$1,445.30 2022-04-02

Additional information on 3-(Aminomethyl)-6-hydroxy-2-nitro-5-(trifluoromethoxy)pyridine

3-(Aminomethyl)-6-hydroxy-2-nitro-5-(trifluoromethoxy)pyridine

3-(Aminomethyl)-6-hydroxy-2-nitro-5-(trifluoromethoxy)pyridine (CAS No. 1804347-79-2) is a highly specialized organic compound with a complex molecular structure. This compound belongs to the class of pyridines, which are aromatic heterocyclic compounds with a six-membered ring containing one nitrogen atom. The presence of multiple functional groups, including an amino group, hydroxyl group, nitro group, and trifluoromethoxy group, makes this compound unique and versatile in its applications.

The pyridine ring serves as the central framework of this molecule, with substituents attached at specific positions to confer distinct chemical properties. The aminomethyl group (-CH₂NH₂) at position 3 introduces amine functionality, which can participate in various chemical reactions such as nucleophilic substitutions or hydrogen bonding. The hydroxyl group (-OH) at position 6 adds hydrophilic character to the molecule, enhancing its solubility in polar solvents. The nitro group (-NO₂) at position 2 is a strong electron-withdrawing group, which can influence the electronic properties of the pyridine ring and potentially activate certain positions for further substitution. Finally, the trifluoromethoxy group (-OCF₃) at position 5 introduces fluorine atoms, known for their high electronegativity and ability to stabilize molecules through inductive effects.

Recent studies have highlighted the potential of 3-(Aminomethyl)-6-hydroxy-2-nitro-5-(trifluoromethoxy)pyridine in various fields, particularly in pharmaceutical chemistry and materials science. Its unique combination of functional groups makes it an ideal candidate for designing bioactive molecules or advanced materials with tailored properties. For instance, researchers have explored its role as a precursor for synthesizing novel drugs targeting specific biological pathways or as a building block for constructing functional polymers.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic aromatic substitution and oxidation reactions. The introduction of the trifluoromethoxy group typically requires specialized reagents and conditions due to its strong electron-withdrawing nature. Similarly, the nitro group can be introduced via nitration reactions under controlled conditions to ensure regioselectivity on the pyridine ring.

From an applications perspective, 3-(Aminomethyl)-6-hydroxy-2-nitro-5-(trifluoromethoxy)pyridine has shown promise in drug discovery programs targeting diseases such as cancer and inflammation. Its ability to modulate enzyme activity or bind to specific receptors makes it a valuable tool for medicinal chemists. Additionally, its fluorinated substituent enhances its stability and bioavailability, which are critical factors in drug development.

Recent advancements in computational chemistry have also enabled researchers to predict the electronic properties and reactivity of this compound with greater accuracy. By employing density functional theory (DFT) calculations and molecular docking studies, scientists can design derivatives with improved pharmacokinetic profiles or enhanced biological activity.

In conclusion, 3-(Aminomethyl)-6-hydroxy-2-nitro-5-(trifluoromethoxy)pyridine (CAS No. 1804347-79-2) is a multifunctional compound with significant potential in various scientific domains. Its intricate structure and diverse functional groups make it a valuable asset for researchers seeking to develop innovative solutions in pharmaceuticals, materials science, and beyond.

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